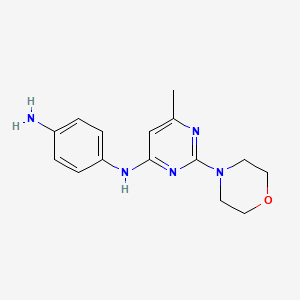
2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by bromination and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted triazole derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in studies to understand its interaction with enzymes and other biological molecules.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromopyridin-2-yl)acetic acid
- (5-Bromopyridin-2-yl)methanol
- 2-(5-Bromopyridin-2-yl)acetonitrile
Uniqueness
2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the bromopyridine and triazole moieties, which provide a combination of reactivity and potential biological activity not found in simpler compounds. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5BrN4O2 |
|---|---|
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-1-2-7(10-3-5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
RNXJQHCCAINMIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)N2N=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


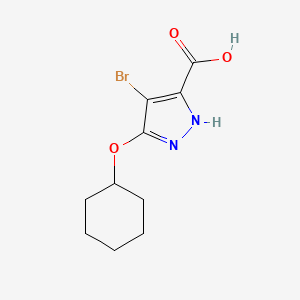
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
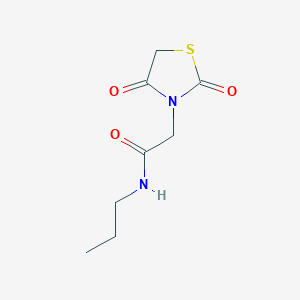
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)

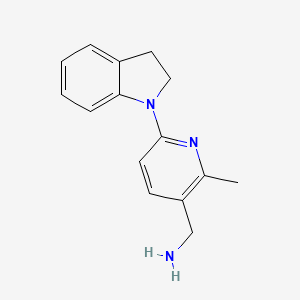

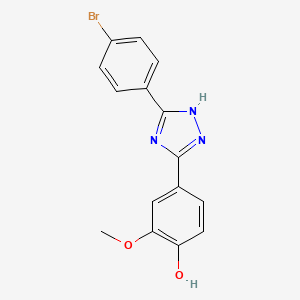
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
